molecular formula C22H31N3O2S B2721280 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954244-08-7

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2721280
CAS No.: 954244-08-7
M. Wt: 401.57
InChI Key: RMWPITAQOWXWKR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Indoline moiety : Suggests potential interactions with neurotransmitter systems.
  • Sulfonamide group : Often associated with antibacterial properties and modulation of enzyme activities.

The molecular formula is C18H24N2O2SC_{18}H_{24}N_{2}O_{2}S with a molecular weight of approximately 344.46 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Serotonin receptors : These receptors are implicated in mood regulation and neurological disorders. The presence of the indoline structure suggests that this compound might act as a selective serotonin reuptake inhibitor (SSRI) or agonist, which could be beneficial in treating conditions like depression and anxiety.
  • Enzymatic modulation : The sulfonamide group can influence the activity of certain enzymes, potentially leading to anti-inflammatory or antibacterial effects.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds. For instance:

  • Binding Affinity : Compounds structurally related to this sulfonamide have demonstrated high binding affinities to serotonin receptors, indicating their potential as therapeutic agents for mood disorders.
  • Neuroprotective Effects : Some indoline derivatives have shown neuroprotective properties in animal models, suggesting that this compound may also possess similar effects.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideFluorobenzamideSelective serotonin receptor agonist
4-Methoxy-5-[4-(1-methylindol-3-yl)phenyl]thiazoleThiazole ringAnti-inflammatory
N,N-DimethyltryptamineTryptamine derivativePsychoactive effects

This table illustrates how this compound stands out due to its unique combination of structural elements that may confer distinct pharmacological properties not seen in these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Indoline Core : Starting from commercially available precursors.
  • Introduction of the Dimethylamino Group : Via nucleophilic substitution reactions.
  • Sulfonamide Formation : By reacting the amine with sulfonyl chloride under basic conditions.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-15-11-16(2)22(17(3)12-15)28(26,27)23-14-21(24(4)5)18-7-8-20-19(13-18)9-10-25(20)6/h7-8,11-13,21,23H,9-10,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWPITAQOWXWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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